6-Phenyl-1-hexene

Vue d'ensemble

Description

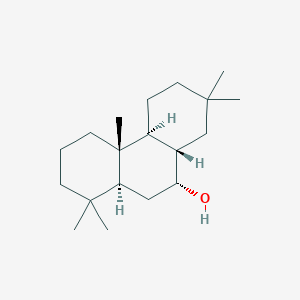

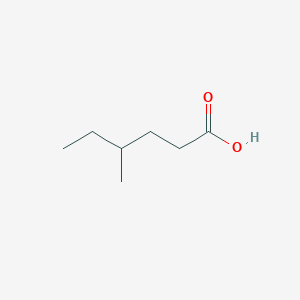

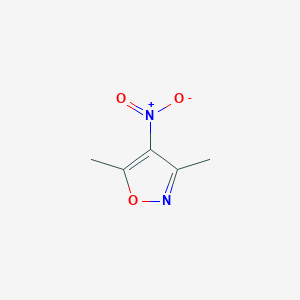

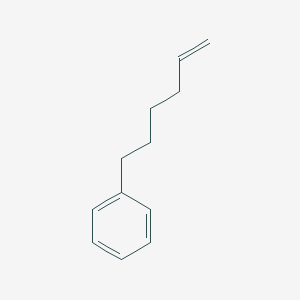

“6-Phenyl-1-hexene” is a chemical compound with the molecular formula C12H16 . It is a derivative of hexene, where a phenyl group is attached to the sixth carbon atom .

Molecular Structure Analysis

The molecular structure of “6-Phenyl-1-hexene” consists of a six-carbon chain (hexene) with a phenyl group (a ring of six carbon atoms) attached to the sixth carbon . The exact structural details or any stereochemistry involved are not provided in the retrieved documents.

Physical And Chemical Properties Analysis

“6-Phenyl-1-hexene” has a molecular weight of 160.26 . It has a melting point of -30.6°C, a boiling point of 216°C, and a density of 0.8839 . The compound is a liquid at 20°C .

Applications De Recherche Scientifique

Synthesis of Highly Branched Polyolefins

6-Phenyl-1-hexene can be used in the synthesis of highly branched polyolefins. A series of α-diimine Ni (II) complexes containing bulky phenyl groups were synthesized and characterized . Upon activation with either diethylaluminum chloride (Et 2 AlCl) or modified methylaluminoxane (MMAO), all Ni (II) complexes showed high activities in ethylene polymerization and produced highly branched amorphous polyethylene .

Living Polymerization

The polymerization of 1-alkene (1-hexene, 1-octene, 1-decene and 1-hexadecene) with α-diimine Ni (II) complexes at room temperature resulted in branched polyolefins with narrow Mw / Mn values ( ca. 1.2), which suggested a living polymerization . The polymerization results indicated the possibility of precise microstructure control, depending on the polymerization temperature and types of monomers .

Homopolymerization of Ethylene, 1-Hexene, and Styrene

6-Phenyl-1-hexene can be used in the homopolymerization of ethylene, 1-hexene, and styrene . The propensity of a half-sandwich (η5-tetramethylcyclopentadienyl)dimethylsilylamido Ti IV -based catalyst bearing an auxiliary diethylboryl-protected pyridyl moiety ( Ti-8 ), activated by methylaluminoxane (MAO) to homopolymerize α-olefins such as ethylene, 1-hexene and styrene is described .

Copolymerization of Styrene with 1,3-Cyclohexadiene

6-Phenyl-1-hexene can also be used in the copolymerization of styrene with 1,3-cyclohexadiene . One crucial point in the copolymerization of an α-olefin, e.g., ethylene, styrene, or 1-hexene with a cyclic olefin such as norborn-2-ene, cis -cyclooctene or 1, 3-cyclohexadiene by a given catalyst is the propensity of this catalyst to homopolymerize the α-olefin of interest in the absence of a cyclic olefin .

Safety and Hazards

When handling “6-Phenyl-1-hexene”, it is advised to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate measures such as washing off with soap and plenty of water, moving the victim into fresh air, and seeking medical attention are advised .

Mécanisme D'action

Target of Action

6-Phenyl-1-hexene is a chemical compound with the molecular formula C12H16 . It is primarily used as a chemical intermediate

Mode of Action

It’s worth noting that compounds similar to 6-phenyl-1-hexene, such as benzylic halides, typically react via anSN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary . These reactions involve the resonance-stabilized carbocation .

Biochemical Pathways

It is known that 6-phenyl-1-hexene is abenzyl ether , a class of compounds that can participate in various biochemical reactions

Pharmacokinetics

It is known that the compound is aliquid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

It is known that the compound may causeirritation to the respiratory tract and skin, and may cause eye irritation

Action Environment

The action of 6-Phenyl-1-hexene can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling the compound . Furthermore, the compound should be stored and handled in a well-ventilated area, away from sources of ignition .

Propriétés

IUPAC Name |

hex-5-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1,3-4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAVXORKDISRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333909 | |

| Record name | hex-5-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-1-hexene | |

CAS RN |

1588-44-9 | |

| Record name | hex-5-enylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.